

A Comparative Guide to Mitochondrial Inhibitors: Antimycin A vs. Rotenone

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Compound of Interest		
Compound Name:	Antimycin A8b	
Cat. No.:	B15193479	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two widely used mitochondrial inhibitors, Antimycin A and Rotenone. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in cellular metabolism, toxicology, and drug discovery.

Mechanism of Action: A Tale of Two Complexes

Antimycin A and Rotenone both disrupt the mitochondrial electron transport chain (ETC), leading to a halt in cellular respiration and ATP synthesis. However, they achieve this through distinct mechanisms by targeting different respiratory complexes.

Rotenone, a naturally occurring isoflavone, is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase).[1] It blocks the transfer of electrons from NADH to ubiquinone, the first step in the ETC. This inhibition leads to a buildup of NADH and a decrease in the proton gradient across the inner mitochondrial membrane, ultimately ceasing ATP production.

Antimycin A, an antibiotic produced by Streptomyces bacteria, targets Complex III (cytochrome bc1 complex).[2] Specifically, it binds to the Qi site of cytochrome c reductase, preventing the re-oxidation of ubiquinol and blocking the transfer of electrons from cytochrome b to cytochrome c1.[2] This disruption of the Q-cycle effectively stops the flow of electrons through



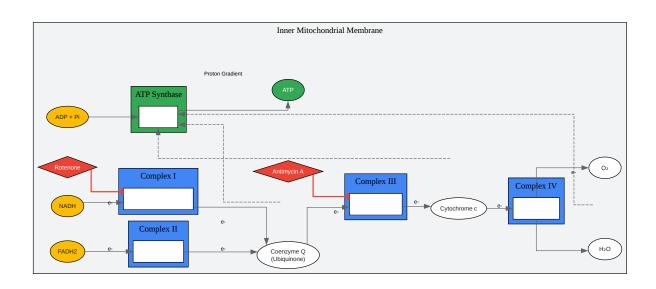


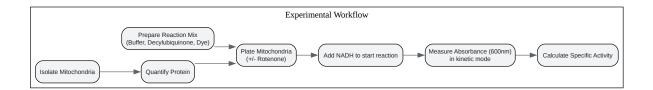


the latter part of the ETC. While various forms of Antimycin A exist, such as Antimycin A1b and **Antimycin A8b**, their fundamental mechanism of inhibiting Complex III remains the same.[2][3]

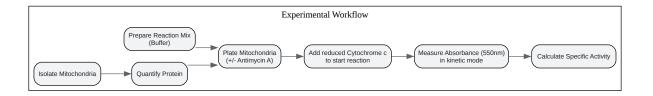
The distinct sites of action of these two inhibitors are visualized in the following diagram of the mitochondrial electron transport chain.











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